The core structure of the molecule is an indole ring, a common scaffold found in many biologically active molecules. Indoles are known to interact with various enzymes and receptors in the body, making them attractive candidates for drug discovery .
The presence of a bromine atom on the indole ring can alter its physical and chemical properties, potentially influencing its biological activity. Bromine substitution can sometimes enhance binding affinity to receptors or enzymes .
The phenylsulfonyl group attached to the indole nitrogen may influence the molecule's solubility, stability, and interaction with biological targets. This group can sometimes improve cell permeability or act as a bioisostere for other functional groups .
Given the presence of the indole scaffold and potential for interesting biological properties based on its structure, 6-Bromo-1-(phenylsulfonyl)-1H-indole could be a target for future research in medicinal chemistry. Researchers might explore its potential for:
6-Bromo-1-(phenylsulfonyl)-1H-indole has the molecular formula C14H10BrNO2S and a molecular weight of 336.20 g/mol. The compound features a bromine atom at the 6-position of the indole ring and a phenylsulfonyl group attached to the nitrogen atom of the indole structure. This unique arrangement contributes to its potential biological activities and chemical reactivity .
Research indicates that 6-Bromo-1-(phenylsulfonyl)-1H-indole exhibits significant biological activities. It has been studied for its potential as an anti-cancer agent due to its ability to inhibit certain cancer cell lines. Additionally, it may possess anti-inflammatory properties and could serve as a scaffold for developing new therapeutic agents targeting various diseases .
Several synthetic routes have been developed for producing 6-Bromo-1-(phenylsulfonyl)-1H-indole. Common methods include:
6-Bromo-1-(phenylsulfonyl)-1H-indole has several applications in research and industry:
Interaction studies involving 6-Bromo-1-(phenylsulfonyl)-1H-indole focus on its binding affinities with various biological targets. Preliminary data suggest that it may interact with specific enzymes or receptors involved in cancer proliferation and inflammation. These studies are crucial for understanding its mechanism of action and optimizing its efficacy as a therapeutic agent .
Several compounds share structural similarities with 6-Bromo-1-(phenylsulfonyl)-1H-indole. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
6-Chloro-1-(phenylsulfonyl)-1H-indole | Chlorine instead of Bromine | May exhibit different reactivity profiles |
5-Bromo-2-(phenylsulfonyl)-indole | Different position of bromine | Potentially different biological activity |
7-Bromo-1-(phenylsulfonyl)-indole | Bromine at position 7 | Variations in pharmacological properties |
6-Bromoindole | Lacks the sulfonyl group | Serves as a simpler model for comparison |
These compounds highlight the uniqueness of 6-Bromo-1-(phenylsulfonyl)-1H-indole, particularly its specific functional groups that contribute to its distinctive biological activity and chemical reactivity.
Indole derivatives constitute a cornerstone of heterocyclic chemistry due to their prevalence in natural products (e.g., serotonin, tryptophan) and pharmaceuticals. The introduction of electron-withdrawing groups, such as sulfonyl moieties, modulates indole's electronic properties, enhancing its utility in cross-coupling reactions and regioselective functionalization.
6-Bromo-1-(phenylsulfonyl)-1H-indole exemplifies this principle:
This compound’s dual functionality enables its use in constructing polycyclic architectures, such as β-carbolines and fused indole systems, which are prevalent in alkaloid synthesis.
The development of sulfonylated indoles traces back to early 20th-century studies on indole reactivity. Key milestones include:
The synthesis of 6-Bromo-1-(phenylsulfonyl)-1H-indole typically involves:
Systematic name: 1-(Benzenesulfonyl)-6-bromo-1H-indole.
Molecular formula: C₁₄H₁₀BrNO₂S.
Molecular weight: 336.20 g/mol.
The planar structure facilitates π-π stacking interactions in supramolecular assemblies, while the sulfonyl group’s polarity improves solubility in polar aprotic solvents.
6-Bromo-1-(phenylsulfonyl)-1H-indole is uniquely identified by the Chemical Abstracts Service Registry Number 679794-03-7, which serves as its definitive chemical identifier in scientific databases and regulatory systems [1] [2] [3]. The compound possesses the molecular formula C₁₄H₁₀BrNO₂S, indicating its composition of fourteen carbon atoms, ten hydrogen atoms, one bromine atom, one nitrogen atom, two oxygen atoms, and one sulfur atom [1] [2] [3]. This formula reflects the structural complexity of the molecule, incorporating both the indole heterocyclic framework and the phenylsulfonyl functional group along with the halogen substituent [3].
The molecular weight of 6-Bromo-1-(phenylsulfonyl)-1H-indole has been consistently reported as 336.20 to 336.21 grams per mole across multiple analytical sources [1] [2] [3]. This precise molecular mass is critical for accurate stoichiometric calculations in synthetic procedures and analytical determinations [4]. The structural formula reveals a bicyclic indole ring system with a bromine atom positioned at the 6-position of the benzene ring portion, while the nitrogen atom at position 1 bears a phenylsulfonyl substituent [3] [5]. The compound exhibits a planar indole core structure with the phenylsulfonyl group oriented in a specific three-dimensional arrangement relative to the heterocyclic framework .
Identification Parameter | Value | Reference |
---|---|---|
CAS Registry Number | 679794-03-7 | [1] [2] [3] |
Molecular Formula | C₁₄H₁₀BrNO₂S | [1] [2] [3] |
Molecular Weight | 336.20-336.21 g/mol | [1] [2] [3] |
IUPAC Name | 6-bromo-1-(phenylsulfonyl)-1H-indole | [3] [5] |
DSSTox ID | DTXSID10447008 | [1] |
MDL Number | MFCD03840610 | [1] [4] [8] |
6-Bromo-1-(phenylsulfonyl)-1H-indole exists as a solid at ambient temperature and pressure conditions [5] [7]. The compound typically presents as a white solid or white powder, exhibiting crystalline characteristics that are consistent with its molecular structure and intermolecular packing arrangements [2] [7]. The solid-state properties reflect the compound's ability to form stable crystal lattices through various non-covalent interactions between molecules . Commercial preparations of this compound typically maintain purity levels ranging from 95% to 98%, indicating the high quality achievable through current synthetic and purification methodologies [2] [5] [4].
The solubility characteristics of 6-Bromo-1-(phenylsulfonyl)-1H-indole are influenced by its molecular structure, particularly the presence of both polar and nonpolar regions within the molecule . The phenylsulfonyl group contributes to polarity and potential hydrogen bonding interactions, while the aromatic indole system provides hydrophobic character [3]. The melting point has been determined to be 100-101°C when measured in methanol, indicating specific solvent interactions that stabilize the crystalline form [1]. The vapor pressure at 25°C is extremely low at 4.73 × 10⁻¹⁰ mmHg, reflecting the compound's low volatility and strong intermolecular forces in the solid state [1].
The International Chemical Identifier (InChI) for 6-Bromo-1-(phenylsulfonyl)-1H-indole is InChI=1S/C14H10BrNO2S/c15-12-7-6-11-8-9-16(14(11)10-12)19(17,18)13-4-2-1-3-5-13/h1-10H, which provides a unique textual representation of the molecular structure and connectivity [3] [5]. The corresponding InChI Key is NENPDYQYNRFWQU-UHFFFAOYSA-N, serving as a shortened identifier for database searches and chemical informatics applications [3] [5]. The Simplified Molecular Input Line Entry System (SMILES) notation is represented as C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=C(C=C3)Br, which encodes the molecular structure in a linear format suitable for computational chemistry applications [3]. The canonical SMILES maintains the same notation, indicating structural uniqueness without stereochemical ambiguity [3].
The molecular geometry of 6-Bromo-1-(phenylsulfonyl)-1H-indole exhibits characteristic features of indole derivatives with phenylsulfonyl substitution [9] [10]. The indole ring system maintains essential planarity with root mean square deviations typically less than 0.020 Å from the mean plane, as observed in related structures [9]. The phenylsulfonyl group adopts a nearly orthogonal orientation relative to the indole ring system, with dihedral angles ranging from 73° to 88° depending on crystal packing and intermolecular interactions [9]. The tetrahedral geometry around the sulfur atom shows characteristic distortion, with O-S-O bond angles expanded to approximately 119-120° and N-S-C angles contracted to 104-106° due to the Thorpe-Ingold effect [9] [10].
The nitrogen atom in the indole ring exhibits pyramidal character with bond angle sums of approximately 350-356°, indicating slight deviation from planar sp² hybridization due to the electron-withdrawing nature of the phenylsulfonyl group [9] [11]. The N-C bond lengths in the pyrrole ring are elongated to 1.42-1.44 Å compared to standard sp² nitrogen-carbon bonds, reflecting the electronic influence of the sulfonyl substituent [9]. Bond angles within the indole system demonstrate characteristic angular distortion due to ring fusion, with expansion of ipso angles and contraction of apical angles to accommodate strain in the bicyclic framework [9].
The electronic distribution in 6-Bromo-1-(phenylsulfonyl)-1H-indole is significantly influenced by the electron-withdrawing phenylsulfonyl group and the electron-donating characteristics of the indole π-system [3]. The phenylsulfonyl substituent creates a strong electron-withdrawing effect through both inductive and resonance mechanisms, reducing electron density on the indole nitrogen and affecting the overall electronic properties of the heterocyclic system [9]. The bromine atom at the 6-position contributes additional electronic effects through its electronegativity and potential for halogen bonding interactions .
Resonance structures of the compound involve delocalization of electron density within the indole π-system, with the phenylsulfonyl group serving as an electron-accepting terminus . The sulfonyl group can participate in resonance through overlap of sulfur d-orbitals with the nitrogen lone pair, creating partial double bond character in the N-S bond and contributing to the observed bond length elongation [9]. The electronic distribution pattern influences the compound's reactivity profile, making it susceptible to nucleophilic attack at electron-deficient positions while maintaining the aromatic stability of the indole core . The combination of electronic effects from both the bromine substituent and phenylsulfonyl group creates a unique electronic environment that governs the compound's chemical behavior and potential applications in synthetic chemistry [3].
Structural Parameter | Value | Reference |
---|---|---|
InChI Key | NENPDYQYNRFWQU-UHFFFAOYSA-N | [3] [5] |
Melting Point | 100-101°C (in methanol) | [1] |
Vapor Pressure (25°C) | 4.73 × 10⁻¹⁰ mmHg | [1] |
Dihedral Angle (indole-phenyl) | 73-88° | [9] |
O-S-O Bond Angle | 119-120° | [9] [10] |
N-S-C Bond Angle | 104-106° | [9] [10] |